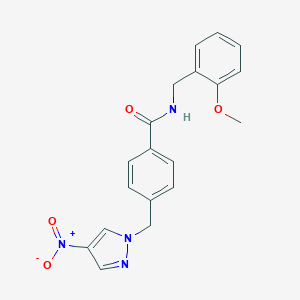![molecular formula C17H13Br2N3O B213752 N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has been synthesized using different methods.
科学的研究の応用
N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide has been used in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to have potential anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
Studies have shown that N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide has several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cell proliferation, which may contribute to its anticancer activity. It has also been reported to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, this compound has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have potential anticancer and anti-inflammatory activity, which makes it a promising compound for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide. One of the future directions is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to explore its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
合成法
The synthesis of N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-bromoaniline and 4-bromo-1H-pyrazole-1-carboxaldehyde in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. Another method involves the reaction of 2-bromobenzoyl chloride and 4-bromo-1H-pyrazole-1-carboxaldehyde in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with 2-bromoaniline to obtain the final product.
特性
製品名 |
N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide |
|---|---|
分子式 |
C17H13Br2N3O |
分子量 |
435.1 g/mol |
IUPAC名 |
N-(2-bromophenyl)-4-[(4-bromopyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13Br2N3O/c18-14-9-20-22(11-14)10-12-5-7-13(8-6-12)17(23)21-16-4-2-1-3-15(16)19/h1-9,11H,10H2,(H,21,23) |
InChIキー |
ZEKSQLZEXGFQIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)Br |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)


![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)



![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)

![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213691.png)